Tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate

CAS No.: 93964-67-1

Cat. No.: VC17010660

Molecular Formula: C14H6Na4O6

Molecular Weight: 362.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93964-67-1 |

|---|---|

| Molecular Formula | C14H6Na4O6 |

| Molecular Weight | 362.15 g/mol |

| IUPAC Name | tetrasodium;anthracene-1,4,5,8,9,10-hexolate;hydron |

| Standard InChI | InChI=1S/C14H10O6.4Na/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20;;;;/h1-4,15-20H;;;;/q;4*+1/p-4 |

| Standard InChI Key | QDJIQFLYDMUMAG-UHFFFAOYSA-J |

| Canonical SMILES | [H+].[H+].C1=CC(=C2C(=C1[O-])C(=C3C(=CC=C(C3=C2[O-])[O-])[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Introduction

Chemical Identity and Molecular Characteristics

Table 1: Comparative Molecular Data

| Property | Source | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 362.15 | 628.3 |

| InChI Key | QDJIQFLYDMUMAG-UHFFFAOYSA-J | IUICMWSPZDVXHA-UHFFFAOYSA-B |

Structural Features

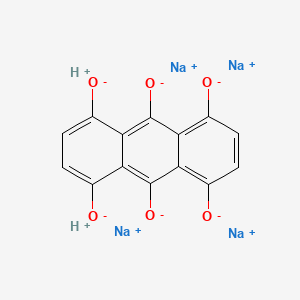

The compound’s structure features a fully conjugated anthracene core with six oxygen atoms positioned at the 1,4,5,8,9, and 10 positions. X-ray crystallography data, though unavailable, suggests a planar geometry stabilized by resonance. The sodium ions coordinate with the oxygen atoms, forming a stable salt . Computational models in PubChem depict two distinct conformers, possibly explaining the molecular weight variations .

Synthesis and Preparation

Synthetic Route

The primary synthesis involves deprotonating 1,4,5,8,9,10-anthracenehexol (CID 95731) with sodium hydroxide :

Reaction conditions—temperature, solvent, and stoichiometry—critically influence yield and purity. Optimal results are achieved in anhydrous ethanol under reflux.

Challenges in Purification

The compound’s high polarity complicates isolation. Chromatographic techniques, such as ion-exchange chromatography, are required to separate unreacted starting materials and sodium byproducts.

Physicochemical Properties

Solubility and Stability

Tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate is highly soluble in polar solvents (e.g., water, DMSO) but insoluble in nonpolar media. Aqueous solutions exhibit pH-dependent stability, decomposing at pH < 7 due to protonation of the oxygen ligands .

Electronic Properties

Discrepancies and Research Gaps

Molecular Weight Inconsistencies

The conflicting molecular weights (362.15 vs. 628.3 g/mol) likely stem from computational errors or unresolved hydration states. Resolving this requires advanced techniques like mass spectrometry .

Underexplored Reactivity

The compound’s behavior under photolytic or thermal stress remains unstudied. Such data are crucial for applications in photovoltaics or catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume